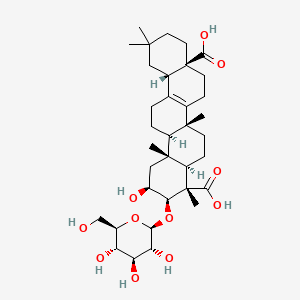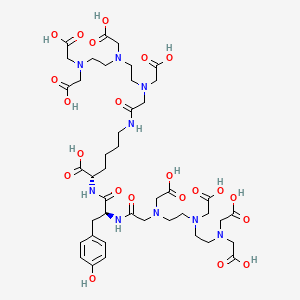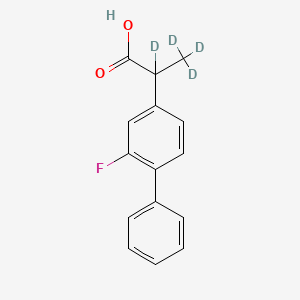
Flurbiprofen-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurbiprofen-D4 is a deuterated form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium atoms in this compound replace the hydrogen atoms in the original flurbiprofen molecule, which can provide insights into the drug’s metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen-D4 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Flurbiprofen-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Flurbiprofen-D4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of flurbiprofen.
Biology: Investigating the interaction of flurbiprofen with biological targets and its effects on cellular processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of flurbiprofen in the human body.
Industry: Developing new formulations and delivery methods for flurbiprofen-based drugs.
Mécanisme D'action
Flurbiprofen-D4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the prostaglandin synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: A propionic acid derivative with similar uses.
Naproxen: An NSAID used to treat pain and inflammation.
Uniqueness
Flurbiprofen-D4 is unique due to the presence of deuterium atoms, which can provide valuable information about the drug’s metabolism and pharmacokinetics. The deuterium atoms can alter the rate of metabolic reactions, leading to differences in the drug’s behavior in the body compared to non-deuterated flurbiprofen.
Propriétés
Formule moléculaire |
C15H13FO2 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3,10D |
Clé InChI |
SYTBZMRGLBWNTM-DGKKMPCOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


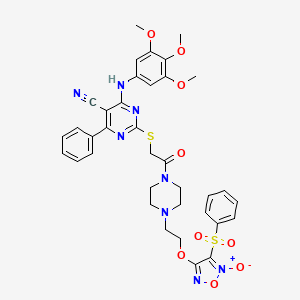

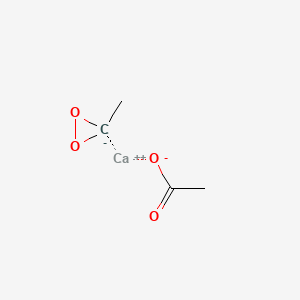
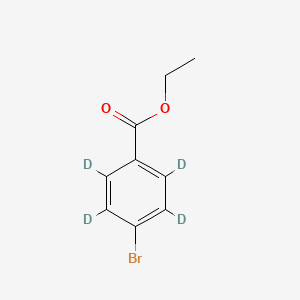
![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
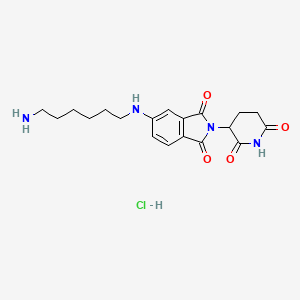
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
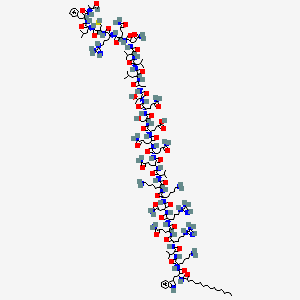
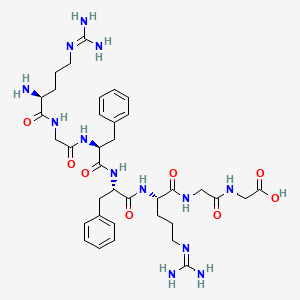

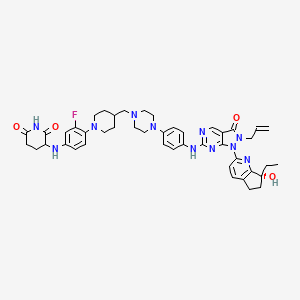
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
